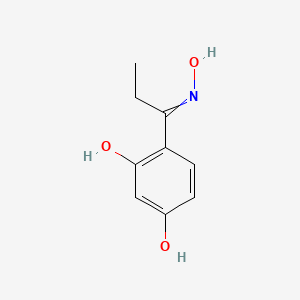
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS Number: 22919-58-0) is a chemical compound with the linear formula C₉H₁₁NO₃. It has a molecular weight of 181.193 g/mol propanone oxime .
Vorbereitungsmethoden
Synthetic Routes:: 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be synthesized through various routes. One common method involves the reaction of 2,4-dihydroxyacetophenone (also known as resacetophenone) with hydroxylamine hydrochloride. The reaction proceeds under mild conditions, resulting in the formation of the oxime compound.
Analyse Chemischer Reaktionen
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various products.
Reduction: Reduction reactions can convert the oxime functional group to other derivatives.
Substitution: Substitution reactions with suitable reagents can modify the oxime group or other functional groups present.
Common reagents and conditions used in these reactions depend on the specific transformation desired.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or reagent in biological studies.
Medicine: Its potential medicinal properties, such as antioxidant or anti-inflammatory effects, warrant investigation.
Industry: Industries may explore its use in specialty chemicals or materials.
Wirkmechanismus
The exact mechanism by which 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime is unique due to its specific structure, similar compounds include other oximes and phenolic derivatives. none may precisely match its combination of functional groups and properties.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers should verify its identity and purity before use
Eigenschaften
| 22919-58-0 | |
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |
InChI-Schlüssel |
BYURKXUVPLZDSO-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CCC(=NO)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



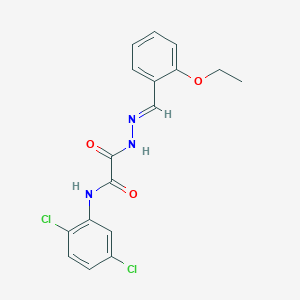

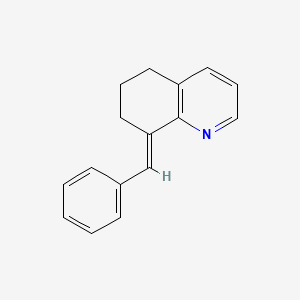
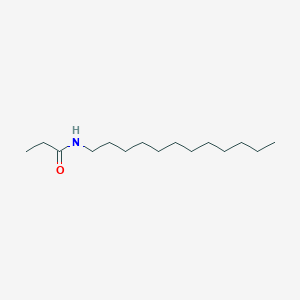

![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)

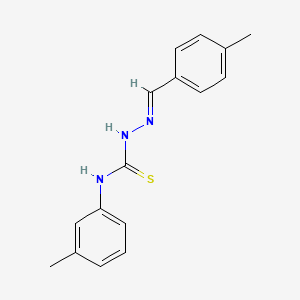
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)


